8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a trifluoromethyl group, a chromenone core, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methyl-4-(trifluoromethyl)-2H-chromen-2-one and 4-methylphenylacetic acid.
Esterification: The 4-methylphenylacetic acid is esterified with an appropriate alcohol to form the corresponding ester.
Condensation Reaction: The ester is then subjected to a condensation reaction with 8-methyl-4-(trifluoromethyl)-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chromenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-8-methyl-4-phenyl-2H-chromen-2-one
- 4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity. The combination of the chromenone core with the substituted phenyl group also contributes to its unique profile.
Properties
IUPAC Name |
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O4/c1-11-3-5-13(6-4-11)16(24)10-26-17-8-7-14-15(20(21,22)23)9-18(25)27-19(14)12(17)2/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOKBCIWRBKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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